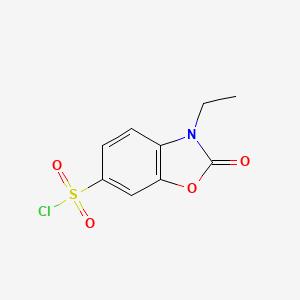

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

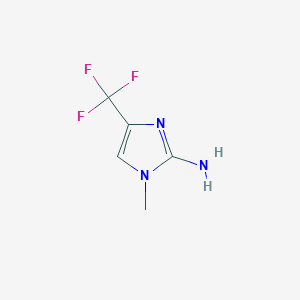

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride (3-EOB-6-SC) is a synthetic compound belonging to the class of sulfonyl chlorides. It is a colorless, crystalline solid that is soluble in organic solvents and is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry.

科学的研究の応用

Synthesis and Chemical Properties

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a chemical compound that plays a significant role in organic synthesis and chemical research, notably in the synthesis of amine derivatives. Sakamoto et al. (2006) developed a novel sulfonating agent, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, showcasing its versatility in sulfonating amines efficiently. This compound, similar in function to 3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride, enables easy sulfonation of primary and secondary amines, leading to activated amines under Mitsunobu conditions. The Dios group is highlighted for its stability under various conditions, removed by heating in trifluoroacetic acid solution, indicating the compound's potential for diverse chemical applications (Sakamoto et al., 2006).

Catalytic Systems and Synthesis of Derivatives

Research by Khazaei et al. (2011) explores the efficiency of ionic liquid catalytic systems, including 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3, in catalyzing the condensation of benzene-1,2-diamine with aromatic aldehydes. This method signifies an eco-friendly approach, utilizing atmospheric air as an oxidant, to synthesize benzimidazole derivatives at room temperature. The adaptability of the process with carboxylic acids instead of aldehydes further illustrates the flexibility of sulfonated compounds in facilitating organic reactions (Khazaei et al., 2011).

Novel Building Blocks for Synthetic Chemistry

A study on the expansion of chemical space by Slobodyanyuk et al. (2019) demonstrates the preparation of sp3-enriched 4,5-disubstituted oxazoles, which serve as advanced building blocks in synthetic and medicinal chemistry. This research underlines the importance of sulfonyl chlorides in introducing functional groups to heterocyclic cores, offering a pathway to synthesize diverse derivatives. Such advancements underscore the critical role of sulfonyl chloride derivatives in creating novel compounds for various scientific applications (Slobodyanyuk et al., 2019).

Antioxidant Capacity and Chemical Reactions

Ilyasov et al. (2020) reviewed the ABTS/PP decolorization assay, a prominent method for assessing antioxidant capacity. The study delves into the chemical reactions underlying the assay, involving compounds like 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate. This research highlights the intricate mechanisms of antioxidant assays and the role of sulfonic acid derivatives in studying antioxidant capacities, providing insights into their reactivity and interaction with radical species (Ilyasov et al., 2020).

特性

IUPAC Name |

3-ethyl-2-oxo-1,3-benzoxazole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c1-2-11-7-4-3-6(16(10,13)14)5-8(7)15-9(11)12/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXHUQMWWZGCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

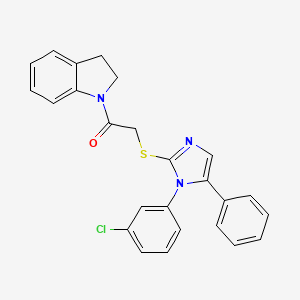

![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)

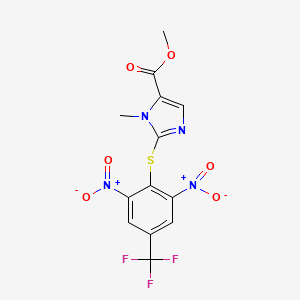

![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)

![(E)-4-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2919700.png)

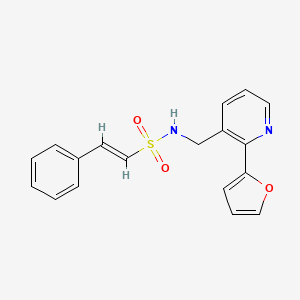

![6-chloro-N2-[2-(2-chlorophenoxy)pyridin-4-yl]pyridine-2,5-dicarboxamide](/img/structure/B2919703.png)